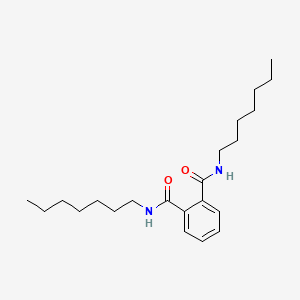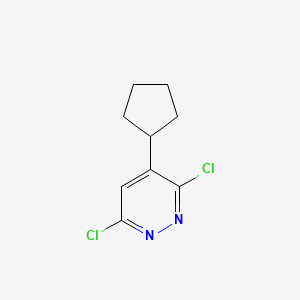
benzyl8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a heptanoate chain with a formyl group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
benzyl8-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 7-formylheptanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl esters. This method provides a mild and convenient route for the preparation of benzyl 7-formylheptanoate, avoiding the need for harsh acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of benzyl 7-formylheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl bromide, benzyl chloride
Major Products Formed
Oxidation: 7-carboxyheptanoate
Reduction: 7-hydroxyheptanoate
Substitution: Various substituted benzyl esters
Applications De Recherche Scientifique
benzyl8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and other functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of benzyl 7-formylheptanoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a useful intermediate in organic synthesis, where it can be used to introduce formyl functionality into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but with an acetate moiety instead of a formylheptanoate chain.
Benzyl benzoate: Another ester with a benzyl group, but with a benzoate moiety.
Benzyl alcohol: The parent alcohol from which benzyl esters are derived.
Uniqueness
benzyl8-oxooctanoate is unique due to the presence of the formyl group at the seventh position of the heptanoate chain. This structural feature imparts distinct reactivity and potential applications compared to other benzyl esters. Its ability to undergo specific chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
benzyl 8-oxooctanoate |
InChI |
InChI=1S/C15H20O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2 |
Clé InChI |
QTCHDLVJEFNNIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-Chloro-2-(4-trifluoromethylphenyl)ethyl]azetidine](/img/structure/B8393412.png)
![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8393422.png)





